molecular formula C9H8N4 B13478574 3-Methyl-6-phenyl-1,2,4,5-tetrazine

3-Methyl-6-phenyl-1,2,4,5-tetrazine

Cat. No.: B13478574
M. Wt: 172.19 g/mol
InChI Key: RIEDBFFMXQWXTM-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C9H8N4 It belongs to the class of tetrazines, which are known for their unique electronic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile under acidic conditions to form the corresponding dihydrotetrazine, which is then oxidized to yield the desired tetrazine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient oxidation methods to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrazine or other reducing agents.

    Substitution: Halogenated derivatives and nucleophiles.

    Cycloaddition: Strained alkenes like trans-cyclooctene.

Major Products:

Scientific Research Applications

3-Methyl-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-1,2,4,5-tetrazine primarily involves its reactivity in bioorthogonal reactions. It acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, forming stable covalent bonds with strained alkenes and alkynes. This reactivity is harnessed for precise molecular targeting and labeling in biological systems .

Comparison with Similar Compounds

  • 3-Phenyl-1,2,4,5-tetrazine
  • 6-Methyl-3-phenyl-1,2,4,5-tetrazine
  • 3,6-Diphenyl-1,2,4,5-tetrazine

Comparison: 3-Methyl-6-phenyl-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Compared to 3-Phenyl-1,2,4,5-tetrazine, the methyl group at the 3-position enhances its stability and reactivity in certain chemical reactions. The presence of both methyl and phenyl groups in this compound makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

3-methyl-6-phenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C9H8N4/c1-7-10-12-9(13-11-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

RIEDBFFMXQWXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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